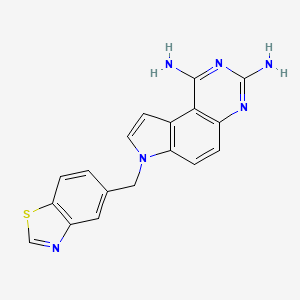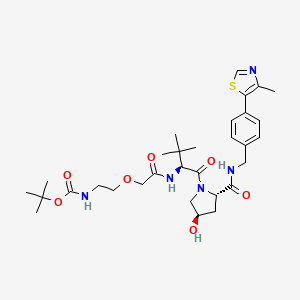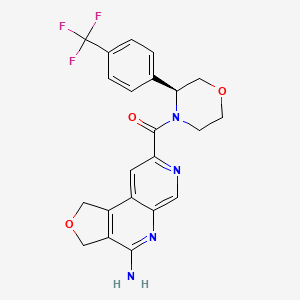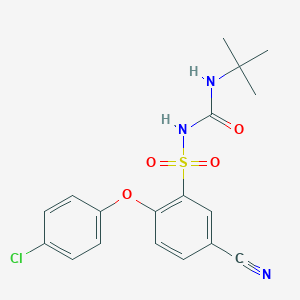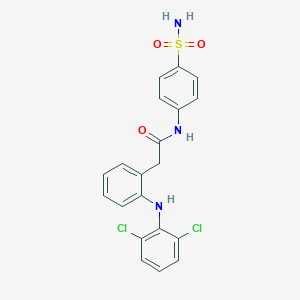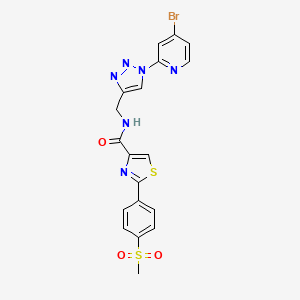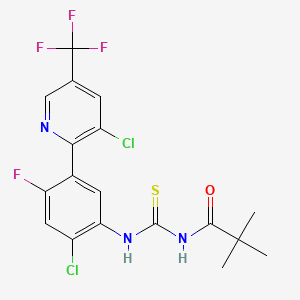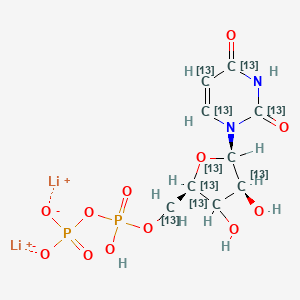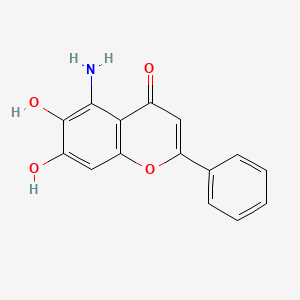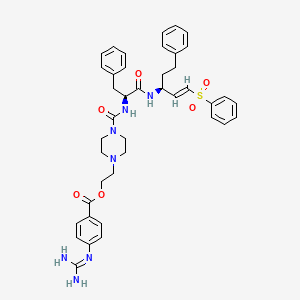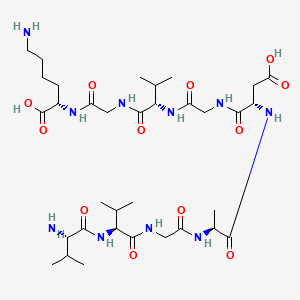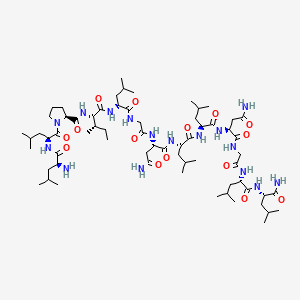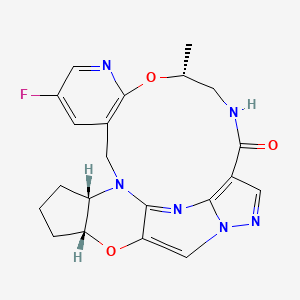
Tubulin polymerization-IN-44
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-44 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-44 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Assembly: The intermediate compounds are then subjected to further reactions, such as coupling or cyclization, to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques. The process may also involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-44 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学的研究の応用
Tubulin polymerization-IN-44 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of tubulin polymerization and the effects of tubulin inhibitors on microtubule dynamics.
Biology: In cell biology, this compound is used to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.
Medicine: The compound has potential therapeutic applications in cancer treatment, as it can disrupt cell division in rapidly proliferating cancer cells. It is also used in drug discovery and development to identify new tubulin-targeting agents.
Industry: this compound is used in the development of new materials and technologies that rely on microtubule dynamics, such as nanotechnology and bioengineering.
作用機序
Tubulin polymerization-IN-44 exerts its effects by binding to the tubulin protein and inhibiting its ability to polymerize into microtubules. This disruption of microtubule formation affects various cellular processes, including:
Cell Division: By inhibiting microtubule polymerization, the compound prevents the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.
Intracellular Transport: Microtubules serve as tracks for the transport of organelles and vesicles within the cell. Inhibition of tubulin polymerization disrupts this transport system.
Cell Shape and Structure: Microtubules contribute to the maintenance of cell shape and structural integrity. Inhibition of their polymerization can lead to changes in cell morphology and mechanical properties.
類似化合物との比較
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the colchicine-binding site on tubulin and prevents microtubule polymerization.
Paclitaxel (Taxol): A compound that stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Another tubulin inhibitor that binds to tubulin and disrupts microtubule dynamics.
Uniqueness of Tubulin polymerization-IN-44
This compound is unique in its specific binding affinity and mechanism of action compared to other tubulin inhibitors While compounds like colchicine and vinblastine inhibit tubulin polymerization, this compound may have distinct binding sites or interactions that confer unique properties and effects on microtubule dynamics
特性
分子式 |
C19H15Cl2N3O3S |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
6-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-25-15-6-11(7-16(26-2)17(15)27-3)18-22-19-24(23-18)14(9-28-19)10-4-12(20)8-13(21)5-10/h4-9H,1-3H3 |
InChIキー |
MONIXNBRVILDNC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC(=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


